3-Ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is a chemical compound that belongs to the class of benzodiazole derivatives. This compound features a unique structure characterized by a benzodiazole ring fused with a carboxylic acid moiety. Its molecular formula is and it has a molecular weight of 206.20 g/mol. The compound is identified by its CAS number 1547093-99-1 and is noted for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis.
This compound can be classified as follows:
The synthesis of 3-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid typically involves several steps, often starting from simpler precursors.
The reaction conditions often include:
The molecular structure of 3-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid can be represented using various structural formulas:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 206.20 g/mol |
InChI Key | GZQZQYBPCGJZQW-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C1C(=O)O)N(C(=O)N2)C |
The compound's structure features a benzodiazole ring system with an ethyl group and a carboxylic acid substituent, which influences its chemical properties and reactivity.
3-Ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid can participate in various chemical reactions:
These reactions typically require specific conditions such as temperature control, choice of solvents, and sometimes catalysts to enhance yield and selectivity.
The mechanism of action for 3-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is not fully elucidated but is thought to involve interactions at the molecular level that affect biological pathways:
While specific physical properties such as boiling point are not widely reported, some relevant data includes:
Key chemical properties include:
The stability and reactivity of this compound under various conditions can influence its applications in research and industry.
3-Ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid has several notable applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7